5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that combines pyrazole and pyrimidine structures, characterized by the presence of chlorine and iodine substituents at specific positions. This compound is notable for its potential applications in medicinal chemistry, particularly as an antitumor agent due to its ability to inhibit cyclin-dependent kinases, which are crucial in cell cycle regulation.
The compound can be synthesized from various precursors through multiple methods, including cyclocondensation reactions involving pyrazole derivatives and malonic acid derivatives. Its structural uniqueness allows it to serve as a versatile building block in organic synthesis and material science applications .
5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine belongs to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities and potential therapeutic applications. This compound is classified as a halogenated derivative due to the presence of chlorine and iodine atoms.
The synthesis of 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine typically involves several steps:
Common reagents involved in the synthesis include:
The molecular structure of 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine features a fused ring system composed of a pyrazole ring and a pyrimidine ring. The specific arrangement of atoms includes:
The molecular formula for 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine is C_6H_3Cl_2I_N_4, with a molecular weight of approximately 267.46 g/mol. Its structural properties can be analyzed using X-ray crystallography or computational modeling techniques to predict reactivity and interaction with biological targets.
The compound participates in various chemical reactions due to its functional groups:
Reactions involving this compound typically require careful control of temperature and reaction time to maximize yield and minimize by-products. Techniques such as Thin Layer Chromatography (TLC) are employed to monitor reaction progress.
The primary mechanism of action for 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine involves inhibition of cyclin-dependent kinase 2 (CDK2). This kinase plays a pivotal role in cell cycle regulation:
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), indicating its potential as an antitumor agent .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment.
5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine has several important applications:
This compound's unique structure and biological activity make it a valuable asset in both research and industrial applications within chemistry and pharmacology .
Pyrazolo[1,5-a]pyrimidine represents a privileged bicyclic heterocyclic scaffold in medicinal chemistry, characterized by a fused five- and six-membered ring system containing nitrogen atoms at positions 1, 3, 5, and 7. This architecture confers remarkable structural versatility, enabling diverse substitution patterns that modulate electronic properties, solubility, and target-binding capabilities. The scaffold exhibits distinct regiochemical behavior due to the presence of multiple nitrogen atoms, leading to several possible isomeric forms, including pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]pyrimidines. Each isomer presents unique electronic distributions and hydrogen-bonding capacities, influencing molecular recognition phenomena. The pyrazolo[1,5-a]pyrimidine core itself serves as a bioisostere for purine nucleobases, facilitating interactions with biological targets such as kinases, phosphodiesterases, and neurotransmitter receptors. This molecular mimicry underpins its broad therapeutic relevance across anticancer, CNS, anti-infective, and anti-inflammatory applications, as extensively documented in pharmacological reviews [3] [7].
The scaffold’s synthetic tractability allows functionalization at nearly every carbon position (C3, C5, C6, C7), with the C3 position being particularly reactive toward electrophilic substitutions. This reactivity profile enables the strategic introduction of halogen atoms, alkyl groups, aryl moieties, and heteroatom-based functionalities to fine-tune pharmacokinetic and pharmacodynamic properties. X-ray crystallographic analyses reveal that the fused ring system adopts a near-planar conformation, facilitating π-stacking interactions with aromatic residues in protein binding pockets. Additionally, the electron-deficient nature of the pyrimidine ring enhances stability toward metabolic degradation, a critical advantage in drug design [3].
Table 1: Key Physicochemical Properties of 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 754211-05-7 | [1] [6] |
Molecular Formula | C₆H₂Cl₂IN₃ | [1] [10] |
Molecular Weight | 313.91 g/mol | [1] [6] |
SMILES | IC1=C2N=C(Cl)C=C(Cl)N2N=C1 | [1] [10] |
InChI Key | RJTIQNFZPDTAMI-UHFFFAOYSA-N | [2] [10] |
Storage Conditions | 2-8°C, dark place, inert atmosphere | [1] [2] |
Purity Specification | ≥98% | [2] [5] |
Halogenation constitutes a cornerstone strategy in modern medicinal chemistry, with halogen atoms serving as versatile molecular tools to optimize drug-target interactions. The incorporation of chlorine and iodine into heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidine leverages multiple mechanisms:
In pyrazolo[1,5-a]pyrimidine systems, chlorine atoms at C5/C7 withdraw electron density, amplifying the electrophilic character of C3 for subsequent nucleophilic substitutions. Simultaneously, the iodine at C3 serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and participates directly in target recognition via X-bonding. Studies on ketamine analogs demonstrate that halogen substitution profoundly influences binding kinetics; for example, bromine substitution reduces Km for CYP2B6 by 18-fold compared to deschloro analogs, underscoring halogen-dependent affinity enhancements [4]. Computational analyses further reveal that halogenated ligands exhibit superior docking scores due to synergistic hydrophobic contacts and X-bond formation with residues like Tyr, His, and backbone carbonyls [8].
5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine (CAS 754211-05-7) functions as a versatile synthetic linchpin due to the orthogonal reactivity of its halogen substituents. The iodine atom at C3 exhibits exceptional susceptibility to palladium-catalyzed cross-coupling, while the chlorines at C5/C7 undergo regioselective nucleophilic displacement:
Table 2: Synthetic Applications of 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine
Transformation | Reaction Conditions | Key Products | Medicinal Chemistry Relevance |
---|---|---|---|
C3 Cross-Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, Dioxane | 3-Arylpyrazolopyrimidines | Kinase inhibitors, Anticancer leads |
C7 Nucleophilic Substitution | RNH₂, Et₃N, EtOH, 60°C | 7-Amino-5-chloro-3-iodo derivatives | PDE10A inhibitors, Anxiolytic scaffolds |
C5 Nucleophilic Substitution | R'NH₂, 120°C, sealed tube | 5,7-Diamino-3-iodo derivatives | Antimicrobial agents |
Tandem Displacement | Excess amine, microwave irradiation | 3,5,7-Trisubstituted analogs | Fragment libraries for screening |
This substitution pattern thus enables modular, sequential derivatization from a single precursor, streamlining the synthesis of complex molecular architectures. The iodine atom’s role extends beyond cross-coupling; it enhances the crystallinity and purification characteristics of intermediates, as evidenced by the compound’s recommended storage at 2–8°C under inert conditions to preserve reactivity [1] [2] [5]. Recent applications include the synthesis of pyrazolo[1,5-a]pyrimidine-based carboxylesterase inhibitors and radiopharmaceuticals, where the iodine-131 isotopologue could serve as a direct precursor for radioiodination [3] [7]. The strategic placement of halogens with differential reactivities establishes this intermediate as an indispensable building block in heterocyclic chemistry, accelerating the discovery of novel bioactive agents targeting oncological, neurological, and infectious diseases.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2